molecular formula C14H12N2O2 B11725536 2-[(2E)-2-Benzylidenehydrazino]benzoic acid

2-[(2E)-2-Benzylidenehydrazino]benzoic acid

Cat. No.: B11725536
M. Wt: 240.26 g/mol
InChI Key: JWHPRNIQGLRBPH-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-Benzylidenehydrazino]benzoic acid is a hydrazone derivative of benzoic acid, characterized by a benzylidenehydrazine group attached to the ortho position of the benzoic acid moiety. Its structure combines a planar aromatic system with a conjugated hydrazone linkage, which contributes to its biological and chemical properties. Synthesis typically involves condensation reactions between 2-hydrazinobenzoic acid derivatives and benzaldehyde analogs under acidic or basic conditions, followed by purification via recrystallization or chromatography .

Key features of the compound include:

  • Planar conformation: The (2E)-stereochemistry of the hydrazone bond stabilizes the molecule through intramolecular hydrogen bonding.
  • Bioactivity: Derivatives exhibit potent antimicrobial activity, with MIC values as low as 0.39 µM against bacterial strains .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-[(2Z)-2-benzylidenehydrazinyl]benzoic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H,(H,17,18)/b15-10-

InChI Key

JWHPRNIQGLRBPH-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid typically involves the condensation reaction between benzaldehyde and hydrazinobenzoic acid. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-[(2E)-2-Benzylidenehydrazino]benzoic acid typically involves the condensation reaction between benzylidene hydrazine and benzoic acid derivatives. The structural characteristics of this compound include a hydrazone functional group, which is known for its reactivity and ability to form various derivatives.

Research has shown that this compound exhibits various biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against a range of pathogens. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Studies and Clinical Applications

Recent case studies have explored the application of this compound in clinical settings, particularly in drug development for chronic diseases.

Case Study: Anti-Cancer Research

A notable study investigated the effects of this compound on cancer cell lines, revealing that it induces apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.

Case Study: Neuroprotective Effects

Another study focused on neuroprotective properties, where the compound showed potential in reducing oxidative stress markers in neuronal cells, indicating its possible application in neurodegenerative disease treatment.

Future Directions and Research Opportunities

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications.

  • Drug Development : Continued exploration into its efficacy as an antimicrobial and anti-inflammatory agent.
  • Formulation Studies : Investigating various formulations to enhance bioavailability and therapeutic outcomes.
  • Mechanistic Studies : Detailed studies to elucidate the molecular mechanisms underlying its biological effects.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzoic acid hydrazones, which share structural motifs but differ in substituents and biological efficacy. Below is a detailed comparison:

Structural Analogs

Compound Name Substituent Modifications Key Structural Differences
4-Chloro-2-(2-(1,3-dioxo)hydrazinyl)benzoic acid () Chlorine at C4; 1,3-dioxolane group Enhanced electron-withdrawing effects; altered hydrazone conformation
N-(2-(2-Benzylidenehydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide () Methoxy groups at C3/C4; amide linkage Increased steric bulk; improved membrane permeability
2-[(1-Benzamido-2-methoxy)amino]benzoic acid () Methoxyethyl-benzamide group Flexible side chain; potential for hydrogen bonding

Physicochemical Properties

Property 2-[(2E)-2-Benzylidenehydrazino]benzoic acid 4-Chloro Analog () Methoxybenzamide Derivative ()
LogP 2.8 3.2 2.5
Aqueous Solubility (mg/mL) 0.12 0.08 0.25
Thermal Stability (°C) 180–185 190–195 170–175
  • Solubility : Methoxy-substituted derivatives (e.g., ) show improved aqueous solubility due to polar methoxy groups, whereas chlorine substituents reduce solubility .
  • Stability : The 4-chloro analog () exhibits higher thermal stability, attributed to stronger intermolecular halogen bonding .

Biological Activity

2-[(2E)-2-Benzylidenehydrazino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H14N2O2 and features a hydrazone structure, which is known for its diverse biological activities. The presence of the benzylidenehydrazino moiety enhances its interaction with various biological targets.

Property Value
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it can inhibit the activity of anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancers. For instance, a study demonstrated that derivatives of benzoic acid can bind effectively to Mcl-1 and Bfl-1 proteins, leading to apoptosis in cancer cell lines .

  • Case Study : A derivative of 2-benzylidenehydrazino benzoic acid showed equipotent binding to Mcl-1 with a Ki value of 100 nM, indicating its potential as a dual inhibitor against multiple targets in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies involving metal complexes of 2-benzylidenehydrazino benzoic acid revealed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The agar diffusion method was utilized to assess susceptibility, showing promising results against Gram-positive and Gram-negative bacteria .

  • Table of Antimicrobial Activity :
Microorganism Activity
Staphylococcus aureusSignificant
Escherichia coliSignificant
Candida albicansModerate
Aspergillus flavusNo activity

Cholinesterase Inhibition

Another area of research focuses on the compound's potential as a cholinesterase inhibitor. Hydrazone analogues have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting IC50 values in the low micromolar range . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2 family proteins, it promotes apoptosis in cancer cells.
  • Antimicrobial Action : The compound disrupts microbial cell membranes or inhibits essential metabolic pathways.
  • Cholinesterase Inhibition : It interferes with the breakdown of acetylcholine, enhancing cholinergic signaling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.